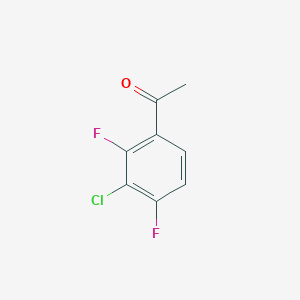

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClF2O. It is a significant intermediate in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one typically involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product formation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystall

Activité Biologique

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one, also known as 2-Chloro-2',4'-difluoroacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antifungal activities, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name: this compound

- Molecular Weight: 190.57 g/mol

- CAS Number: 51336-94-8

-

Chemical Structure:

C8H5ClF2O

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various Candida species. The compound has shown promising results in inhibiting the growth of Candida albicans and other related fungi.

Table 1: Antifungal Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.020 µg/mL |

| Control (Fluconazole) | Candida albicans | 0.023 µg/mL |

| Other derivatives | Various | Ranging from 0.00035 to 0.210 µg/mL |

The compound's efficacy is comparable to that of fluconazole, a common antifungal medication, suggesting its potential as a therapeutic agent against fungal infections .

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have indicated that the presence of halogen substituents significantly enhances the biological activity of phenyl derivatives. Specifically, the combination of chlorine and fluorine atoms at specific positions on the phenyl ring appears to optimize antifungal potency.

Table 2: SAR Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 3 | Chlorine | Increased potency |

| 4 | Fluorine | Enhanced activity |

| Combination | Cl/F | Synergistic effect |

The introduction of electron-withdrawing groups like fluorine at the para position has been shown to improve binding affinity to target enzymes involved in fungal metabolism, thereby increasing efficacy against Candida species .

Study on Antifungal Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of this compound and tested their antifungal activities. The study revealed that modifications in the aryl group significantly affected the MIC values against Candida albicans. For instance, compounds with multiple fluorine substitutions demonstrated lower MIC values compared to their chlorinated counterparts .

Enzyme Interaction Studies

Further investigations into enzyme interactions have shown that this compound can inhibit key enzymes involved in fungal cell wall synthesis. The inhibition was measured using electrophysiological methods, confirming that halogenated derivatives exhibit a higher degree of inhibition than non-halogenated variants .

Propriétés

IUPAC Name |

1-(3-chloro-2,4-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJZGJHYBNZBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.